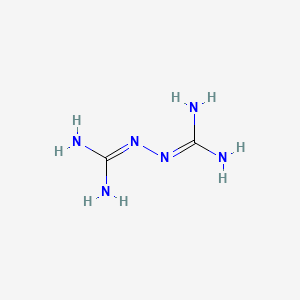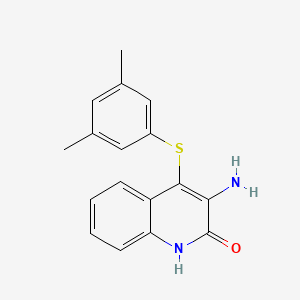
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is a heterocyclic compound that features a quinolinone core with an amino group at the 3-position and a 3,5-dimethylphenylthio substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- can be achieved through a multi-step process involving the formation of the quinolinone core followed by functionalization at the 3 and 4 positions. One common method involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound to form the quinolinone core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 3,5-dimethylphenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups at the 3-position.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
- 2(1H)-Quinolinone, 3-amino-4-phenylthio-
- 2(1H)-Quinolinone, 3-amino-4-(4-methylphenyl)thio-
- 2(1H)-Quinolinone, 3-amino-4-(2,4-dimethylphenyl)thio-
Comparison: Compared to its analogs, 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is unique due to the presence of the 3,5-dimethylphenylthio group, which may confer distinct steric and electronic properties.
Propiedades
Número CAS |
172469-96-4 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-amino-4-(3,5-dimethylphenyl)sulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-7-11(2)9-12(8-10)21-16-13-5-3-4-6-14(13)19-17(20)15(16)18/h3-9H,18H2,1-2H3,(H,19,20) |
Clave InChI |
GIVHIQBOULOWEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


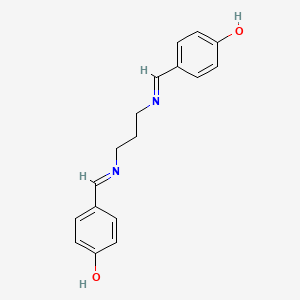

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
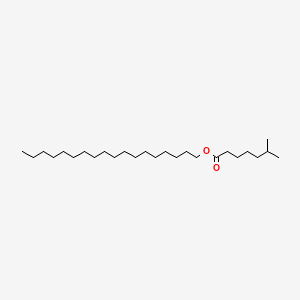
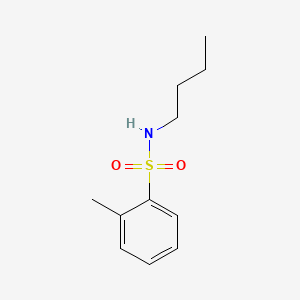
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

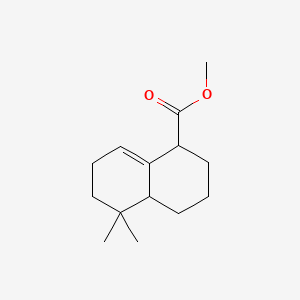

![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
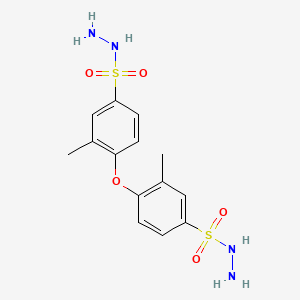
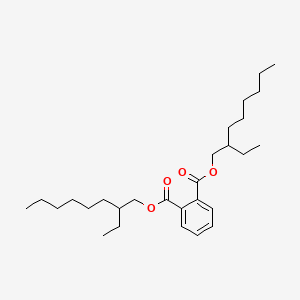
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
